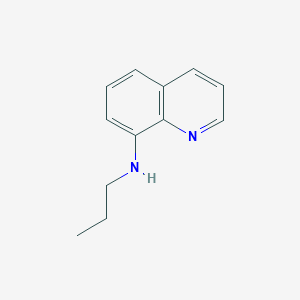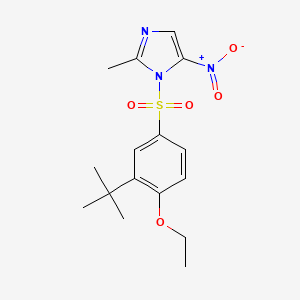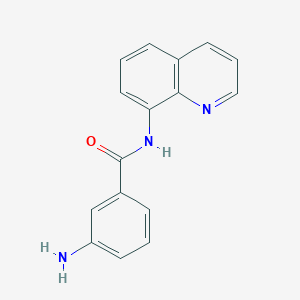![molecular formula C11H13NO3S B7459926 2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid](/img/structure/B7459926.png)
2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known by its chemical name, tiagabine, and is a GABA reuptake inhibitor.
Wirkmechanismus
The mechanism of action of tiagabine involves the inhibition of the GABA transporter, which leads to an increase in the concentration of GABA in the synaptic cleft. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By increasing the concentration of GABA, tiagabine can reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects
Tiagabine has been shown to have a range of biochemical and physiological effects. It can increase the concentration of GABA in the brain, which can lead to a reduction in neuronal excitability. Tiagabine has also been shown to increase the threshold for seizure activity, making it an effective anticonvulsant. In addition, tiagabine has been shown to have anxiolytic and antidepressant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of tiagabine is its specificity for the GABA transporter. This makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, tiagabine can also have off-target effects, which can complicate the interpretation of experimental results. Another limitation of tiagabine is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for tiagabine research. One area of interest is the development of more potent and selective GABA transporter inhibitors. Another area of interest is the use of tiagabine in the treatment of addiction. Tiagabine has been shown to reduce the reinforcing effects of drugs of abuse, making it a promising candidate for the treatment of addiction. Finally, tiagabine has also been investigated for its potential use in the treatment of neuropathic pain.
Synthesemethoden
The synthesis of tiagabine involves the condensation of 2-(2-oxo-1-pyrrolidinyl) acetic acid with 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid methyl ester. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then hydrolyzed to obtain tiagabine.
Wissenschaftliche Forschungsanwendungen
Tiagabine has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anticonvulsant properties and is used in the treatment of epilepsy. Tiagabine has also been investigated for its potential use in the treatment of anxiety disorders, depression, and addiction.
Eigenschaften
IUPAC Name |
2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-12(6-10(13)14)11(15)9-5-7-3-2-4-8(7)16-9/h5H,2-4,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMWWBFEFGRQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC2=C(S1)CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)-N-methylglycine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)



![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)
![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)




